N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
The chemical reactivity of cyanoacetamides, a class of compounds related to “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide”, has been studied extensively. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mechanism of Action
While the exact mechanism of action for “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide” is not available, related compounds such as N-cyanomethyl-2-chloroisonicotinamide have been studied for their effects on biological systems. For instance, N-cyanomethyl-2-chloroisonicotinamide has been found to have effects on respiration, lipid metabolism, and enzyme activities in rice plants, contributing to resistance against rice blast disease .
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its physical and chemical properties. While specific safety data for “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide” is not available, safety data sheets for related compounds provide information on potential hazards, safe handling procedures, and emergency response measures .
Future Directions
The future directions for research on “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, synthetic functional SA analogs like N-cyanomethyl-2-chloroisonicotinamide have been identified as potent priming inducers, suggesting potential applications in plant immunity .
properties
IUPAC Name |
N-(cyanomethyl)-3-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-7(11-5-4-10-6)8(13)12-3-2-9/h4-5H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPHZLYZNYGSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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